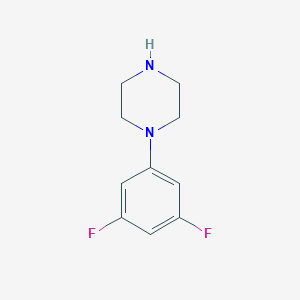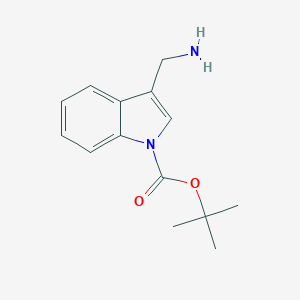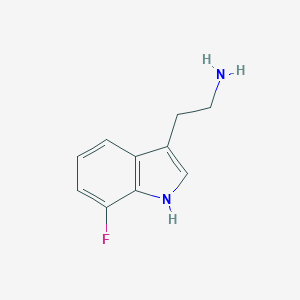![molecular formula C8H9NO B070408 Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) CAS No. 183154-63-4](/img/structure/B70408.png)
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. This compound is part of the pyrrolizidine family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a palladium-catalyzed coupling-cyclization reaction. This method is highly selective and efficient, providing moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely apply.
化学反応の分析
Types of Reactions
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
科学的研究の応用
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
2,3-Dihydro-1H-pyrazole: Known for its pharmacological properties and used in drug development.
Uniqueness
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
CAS番号 |
183154-63-4 |
|---|---|
分子式 |
C8H9NO |
分子量 |
135.16 g/mol |
IUPAC名 |
6-azatricyclo[4.3.0.02,4]nona-1(9),7-dien-2-ol |
InChI |
InChI=1S/C8H9NO/c10-8-4-6(8)5-9-3-1-2-7(8)9/h1-3,6,10H,4-5H2 |
InChIキー |
HRPXCACMOMJATR-UHFFFAOYSA-N |
SMILES |
C1C2C1(C3=CC=CN3C2)O |
正規SMILES |
C1C2C1(C3=CC=CN3C2)O |
同義語 |
Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![Dihydro-1H-pyrrolo[1,2-c]imidazole-1,3,5(2H,6H)-trione](/img/structure/B70339.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)


![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)


